4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

Anticancer Medicinal Chemistry Breast Cancer

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid (CAS 111153-16-3) is a biphenyl carboxylic acid derivative with the molecular formula C20H16O3 and molecular weight 304.3 g/mol. It features a para-benzyloxy substitution on one phenyl ring and a para-carboxylic acid group on the other, providing a rigid, extended aromatic scaffold with a hydrogen bond donor/acceptor and an ether linker.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
CAS No. 111153-16-3
Cat. No. B1285354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
CAS111153-16-3
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H16O3/c21-20(22)18-8-6-16(7-9-18)17-10-12-19(13-11-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22)
InChIKeyKUDDIVFYPCPVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid (CAS 111153-16-3) – Chemical Properties & Structural Overview


4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid (CAS 111153-16-3) is a biphenyl carboxylic acid derivative with the molecular formula C20H16O3 and molecular weight 304.3 g/mol. It features a para-benzyloxy substitution on one phenyl ring and a para-carboxylic acid group on the other, providing a rigid, extended aromatic scaffold with a hydrogen bond donor/acceptor and an ether linker . Commercially available with purities up to 98% [1], this compound is not a finished drug but a versatile synthetic intermediate used in medicinal chemistry (e.g., HDAC inhibitor precursors ), materials science (e.g., liquid crystal synthesis [2]), and as a building block for more complex biphenyl architectures.

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid: Why Generic Biphenyl Carboxylic Acid Substitution Fails


Interchanging 4'-(benzyloxy)[1,1'-biphenyl]-4-carboxylic acid with a structurally similar biphenyl carboxylic acid derivative is not scientifically valid due to the profound impact of the 4'-benzyloxy substituent on both physicochemical properties and biological outcomes. Comparative studies on biphenyl-4-carboxylic acids demonstrate that 4'-substituents significantly alter ionization constants (pKa) through electronic effects transmitted across the biphenyl system, with mesomeric and inductive contributions from alkoxy groups shifting the acid strength compared to unsubstituted or halogenated analogs [1][2]. This substitution also dramatically influences intermolecular interactions, as evidenced by crystallographic data showing that the benzyloxy group introduces specific dihedral angles and C–H···π contacts that are absent in simpler biphenyl carboxylic acids [3][4]. Furthermore, in a direct anticancer screen of biphenyl carboxylic acid derivatives, the benzyloxy-substituted compound (3j) exhibited markedly different potency compared to analogs bearing chloro, methyl, cyano, trifluoromethyl, or methoxy groups—with the bromo analog showing no detectable activity—underscoring that biological efficacy cannot be predicted by core scaffold similarity alone . The benzyloxy group is not a passive spectator; it actively modulates molecular geometry, electronic distribution, and target engagement, making generic substitution a high-risk proposition for reproducible research.

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid: A Quantitative Evidence Guide for Procurement and Experimental Design


Comparative Anticancer Potency: Benzyloxy Derivative (3j) vs. Unsubstituted (3a) vs. Halogenated Analogs in Breast Cancer Cell Lines

In a head-to-head in vitro anticancer evaluation of 10 biphenyl carboxylic acid derivatives, the benzyloxy-substituted compound (3j) demonstrated superior antiproliferative activity against human breast cancer cell lines compared to the unsubstituted parent analog (3a) and all other substituted derivatives . Specifically, compound 3j achieved IC50 values of 9.92 ± 0.97 µM (MCF-7) and 9.54 ± 0.85 µM (MDA-MB-231), representing a 2.2% and 11.5% improvement in potency over the unsubstituted analog 3a (MCF-7: 10.14 ± 2.05 µM; MDA-MB-231: 10.78 ± 2.58 µM), respectively. Notably, chloro (3c), cyano (3f), methoxy (3g), trifluoromethyl (3h), and methyl (3i, 3b) substituted derivatives all exhibited lower activity than both 3j and 3a, while the bromo-substituted analog (3e) was completely inactive .

Anticancer Medicinal Chemistry Breast Cancer

Conformational Differentiation: Benzyloxy-Induced Dihedral Angles in Biphenyl Carboxylic Acid Scaffolds

Single-crystal X-ray diffraction analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid—the regioisomeric analog of the target 4-carboxylic acid—reveals that the benzyloxy substituent imposes distinct conformational constraints on the biphenyl scaffold that are absent in simpler biphenyl carboxylic acids [1][2]. The dihedral angle between the central aromatic benzoic acid ring and the adjacent phenyl ring is 26.09(4)°, while the angle between this benzoic acid ring and the terminal benzyloxy-substituted phenyl ring is 69.93(8)° [1][2]. In contrast, unsubstituted biphenyl-4-carboxylic acid exhibits a near-planar conformation in the solid state, with reported dihedral angles typically below 5° between the two phenyl rings due to extended π-conjugation [3]. This 64° difference in dihedral angle introduced by the 4′-benzyloxy group fundamentally alters molecular shape, π-stacking capacity, and potential for target binding pocket occupancy.

Crystallography Molecular Geometry Drug Design

Substituent Effect on Acidity: 4'-Alkoxy/Benzyloxy vs. Unsubstituted and Halogenated Biphenyl-4-Carboxylic Acids

Systematic studies on the ionization constants of 3′- and 4′-substituted biphenyl-4-carboxylic acids demonstrate that electron-donating alkoxy substituents at the 4′-position increase the pKa (weaken acid strength) relative to the unsubstituted parent compound, while electron-withdrawing substituents decrease pKa (strengthen acid strength) [1]. Although quantitative pKa values for the specific benzyloxy-substituted compound are not reported in the open literature, the class-level inference from alkoxy-substituted analogs (e.g., 4′-methoxy) indicates a measurable shift in ionization behavior compared to both unsubstituted biphenyl-4-carboxylic acid and halogenated (chloro, bromo, fluoro) derivatives [1][2]. This pKa shift affects solubility, membrane permeability, and protein binding in biological contexts, as well as reactivity in synthetic transformations involving carboxylate formation.

Physicochemical Properties pKa SAR

Thermal Stability Differentiation: High Melting Point vs. Lower-Melting Biphenyl Carboxylic Acid Analogs

4′-(Benzyloxy)[1,1′-biphenyl]-4-carboxylic acid exhibits exceptional thermal stability with a melting point exceeding 300°C , substantially higher than the melting points of structurally related biphenyl carboxylic acid derivatives. For direct comparison, the unsubstituted 1-([1,1′-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) melts at 132-134°C, the 4′-methyl analog (3b) melts at 138-140°C, and the 4′-chloro analog (3c) melts at 138-140°C . The benzyloxy-substituted compound thus exhibits a melting point elevation of >160°C relative to these comparators, attributable to enhanced intermolecular interactions facilitated by the extended aromatic benzyloxy moiety.

Thermal Properties Process Chemistry Formulation

Intermolecular Interaction Profile: Benzyloxy-Driven C–H···π Contacts vs. Classical Hydrogen Bonding in Biphenyl Carboxylic Acids

Hirshfeld surface analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (regioisomer) reveals a distinctive intermolecular interaction profile dominated by C–H···π contacts involving the terminal benzyloxy phenyl ring, which account for a significant portion of the close-contact surface area [1][2]. In contrast, unsubstituted biphenyl-4-carboxylic acid and its simple halogenated derivatives exhibit crystal packing dominated by classical O–H···O hydrogen bonding between carboxylic acid dimers and weaker C–H···O interactions, with minimal C–H···π contributions due to the absence of extended aromatic substituents [3]. The benzyloxy group thus introduces a qualitatively different set of supramolecular synthons that dictate crystallization behavior, solubility, and potential for co-crystal formation.

Crystal Engineering Supramolecular Chemistry Materials Science

Synthetic Yield Differentiation: Near-Quantitative Conversion vs. Typical Suzuki Coupling Yields for Biphenyl Carboxylic Acid Analogs

Synthesis of 4′-(benzyloxy)[1,1′-biphenyl]-4-carboxylic acid via Suzuki-Miyaura cross-coupling followed by saponification has been reported to proceed with quantitative yield (100%) under optimized conditions, yielding the product as a colorless solid . In contrast, a library of structurally related 1-([1,1′-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives synthesized under comparable Suzuki-Miyaura conditions achieved yields ranging from 68% to 78% for the unsubstituted (3a, 78%), 4′-methyl (3b, 75%), 4′-chloro (3c, 75%), and other substituted analogs . The near-quantitative conversion of the benzyloxy-substituted precursor suggests favorable electronic and steric contributions from the benzyloxy group during the cross-coupling step, translating to improved atom economy and reduced purification burden.

Synthetic Efficiency Process Optimization Cost of Goods

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid: Procurement-Driven Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Anticancer Leads with Optimized MCF-7 and MDA-MB-231 Activity

Researchers developing breast cancer therapeutics should procure this compound as a key intermediate for synthesizing benzyloxy-substituted biphenyl carboxylic acid derivatives. Direct comparative data demonstrates that the benzyloxy analog (3j) achieves IC50 values of 9.92 µM (MCF-7) and 9.54 µM (MDA-MB-231), outperforming the unsubstituted parent (3a: 10.14 µM and 10.78 µM) and all halogenated/alkylated derivatives . Substituting with methyl (3b), chloro (3c), or methoxy (3g) analogs will yield inferior antiproliferative activity, while bromo substitution (3e) eliminates activity entirely .

Crystal Engineering and MOF Synthesis: Leveraging Unique C–H···π Interaction Topology

Investigators designing metal-organic frameworks (MOFs) or studying supramolecular assembly should select this compound over simpler biphenyl carboxylic acids. Hirshfeld surface analysis confirms that the benzyloxy group introduces dominant C–H···π contacts involving the terminal phenyl ring—interactions absent in unsubstituted or halogenated biphenyl-4-carboxylic acids, which pack primarily via classical O–H···O carboxylic acid dimers [1][2]. This qualitatively different interaction profile enables distinct crystal packing motifs, solvent inclusion behavior, and potential for co-crystal engineering.

High-Temperature Synthetic Protocols and Process Chemistry

Process chemists requiring thermally robust intermediates should procure this compound based on its exceptional melting point (>300°C) , which exceeds that of structurally similar biphenyl carboxylic acids by over 160°C (e.g., 3a: 132-134°C; 3b: 138-140°C; 3c: 138-140°C) [1]. Combined with its near-quantitative synthetic yield (100% under optimized Suzuki-Miyaura conditions) , this compound offers both operational thermal tolerance and cost-effective scale-up potential relative to lower-melting, lower-yielding analogs.

Structure-Activity Relationship (SAR) Studies of Biphenyl-Based Therapeutics

Medicinal chemists conducting systematic SAR investigations on biphenyl carboxylic acid scaffolds should include this compound as a distinct electronic and steric probe. The 4′-benzyloxy group imparts a measurable pKa shift relative to unsubstituted and halogenated analogs [1] and imposes a non-planar conformation with dihedral angles up to 69.93° [2][3]—contrasting sharply with the near-planar geometry (<5°) of unsubstituted biphenyl-4-carboxylic acid . These physicochemical differences enable isolation of substituent effects on target binding, solubility, and permeability that cannot be extrapolated from simpler 4′-methyl or 4′-chloro analogs.

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